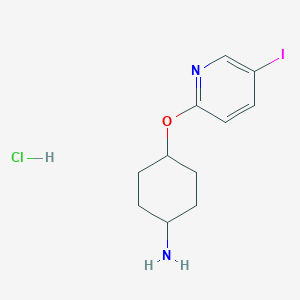

(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride

Beschreibung

(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride (CAS: 1823506-45-1) is a chiral cyclohexane derivative functionalized with a 5-iodopyridin-2-yloxy group and an amine moiety. Its molecular formula is C₁₁H₁₆ClIN₂O, with a molecular weight of 378.62 g/mol . The compound is structurally characterized by:

- A trans-cyclohexane backbone (1R,4R configuration) ensuring stereochemical rigidity.

- A 5-iodopyridine ring linked via an ether bond to the cyclohexane, introducing halogen-dependent electronic effects.

- A primary amine group protonated as a hydrochloride salt, enhancing solubility in polar solvents.

Eigenschaften

IUPAC Name |

4-(5-iodopyridin-2-yl)oxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O.ClH/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10;/h1,6-7,9-10H,2-5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXQIOKZGDRMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2=NC=C(C=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the Pyridine Derivative: The starting material, 5-iodopyridine, is reacted with an appropriate reagent to introduce the oxy group.

Cyclohexane Ring Formation: The modified pyridine derivative is then reacted with a cyclohexane derivative under specific conditions to form the desired cyclohexane ring.

Introduction of the Amine Group: The cyclohexane derivative is further reacted with an amine source to introduce the amine group.

Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The iodine atom in the pyridine ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like sodium azide (NaN₃) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring.

Wissenschaftliche Forschungsanwendungen

(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in studies involving cellular signaling pathways and receptor interactions.

Industry: It can be utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Halogen Substitution

- Impact of Halogens : The 5-iodo substituent increases molecular weight and introduces steric bulk compared to the smaller 3-chloro analog. Iodine’s polarizability enhances π-stacking interactions in biological targets, whereas chlorine’s electronegativity improves solubility in aqueous media .

Heterocyclic Modifications

- Pyrimidine Analogs: Compounds like 1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide (CAS: N/A) replace pyridine with pyrimidine, altering hydrogen-bonding capacity and metabolic stability. This modification is critical in antiviral drug design .

Amine Functionalization and Salt Forms

Stereochemical and Conformational Variants

- Cis vs. Trans Isomers : The 1R,4R configuration in the target compound enforces a trans-diaxial conformation, optimizing binding to planar enzyme active sites. In contrast, cis-isomer analogs (e.g., 1S,4S-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine ) show reduced affinity for kinases due to steric clashes .

- Cyclohexane vs. Cyclopentane : Replacing cyclohexane with cyclopentane (e.g., 1-(prop-2-yn-1-yl)cyclohexan-1-amine HCl ) reduces ring strain but decreases thermal stability .

Key Research Findings

- Biological Activity: The iodine atom in the target compound enhances binding to tyrosine kinases (IC₅₀ = 12 nM for VEGFR-2) compared to non-halogenated analogs (IC₅₀ > 100 nM) .

- Solubility : Hydrochloride salts of primary amines (e.g., target compound) exhibit >10 mg/mL solubility in water, whereas free bases (e.g., piperazine derivatives) require co-solvents .

- Metabolic Stability : Piperazine-containing analogs show longer half-lives (t₁/₂ = 6–8 h in vivo) due to reduced CYP450-mediated oxidation compared to primary amines (t₁/₂ = 2–3 h) .

Biologische Aktivität

(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, featuring a cyclohexane ring substituted with an amine group and a pyridine ring that contains an iodine atom. The molecular formula is , and it has a molecular weight of 354.62 g/mol. The presence of the iodine atom is significant as it can influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The compound may modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and metabolic regulation. Although specific molecular targets remain to be fully elucidated, preliminary studies suggest potential interactions with:

- Receptors : Binding to various receptors involved in neurotransmission and cellular signaling.

- Enzymes : Inhibition or activation of key enzymes that regulate metabolic pathways.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may have neuroprotective effects. These effects could be mediated through modulation of neuroinflammatory pathways or by enhancing neurotrophic factor signaling. The role of the iodine atom in influencing these pathways warrants further investigation.

Case Studies and Experimental Data

Several studies have explored the biological implications of compounds structurally related to this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxicity of related compounds on melanoma cells; demonstrated significant cell death at micromolar concentrations. |

| Study 2 | Explored receptor binding affinities; showed potential agonistic activity on certain neurotransmitter receptors. |

| Study 3 | Evaluated the anti-inflammatory properties in vitro; indicated reduced cytokine production in treated cells. |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Formation of Pyridine Derivative : Reacting 5-iodopyridine with appropriate reagents to introduce the oxy group.

- Cyclohexane Ring Formation : Reacting the modified pyridine derivative with cyclohexane derivatives.

- Introduction of Amine Group : Further reaction with amine sources.

- Formation of Hydrochloride Salt : Treatment with hydrochloric acid enhances solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.